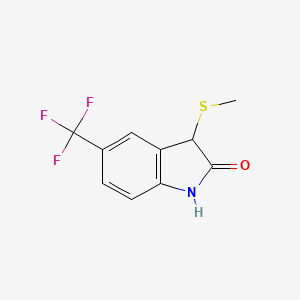










|
REACTION_CXSMILES
|
CS[CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:10]=2)[NH:5][C:4]1=[O:16].B(F)(F)F.CC[O:23]CC>C(Cl)(Cl)Cl.O1CCCC1.O.[Hg]=O>[F:13][C:12]([F:15])([F:14])[C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][C:4](=[O:16])[C:3]2=[O:23] |f:1.2|
|


|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC1C(NC2=CC=C(C=C12)C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.99 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5.26 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Hg]=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 hours at room temperature the precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration through a pad of Celite®
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in tetrahydrofuran (30 mL)
|
|
Type
|
ADDITION
|
|
Details
|
added to a solution
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
then filtered through a pad of Celite®
|
|
Type
|
WASH
|
|
Details
|
rinsing through with tetrahydrofuran
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with dichloromethane (4×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel eluting with 10% ethyl acetate-dichloromethane
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C2C(C(NC2=CC1)=O)=O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.79 g | |
| YIELD: PERCENTYIELD | 53% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |